molecular formula C17H9N2Na3O9S2 B606700 Acid Alizarine Red B CAS No. 1836-22-2

Acid Alizarine Red B

Cat. No. B606700
CAS RN: 1836-22-2
M. Wt: 518.35
InChI Key: RBKBGHZMNFTKRE-HRBIVCMLSA-K
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Description

Acid Alizarine Red B is a chemical compound with the linear formula C17H9N2Na3O9S2 . It is commonly used as a stain to identify calcium-containing osteocytes in differentiated cultures of both human and rodent mesenchymal stem cells (MSCs) . It reacts with calcium, thereby helping in the diagnosis of calcium deposits .


Synthesis Analysis

The starting material for the synthesis of alizarin, which is similar to Acid Alizarine Red B, is an anthraquinone. It can be easily obtained by Friedel-Crafts acylation of benzene with phthalic anhydride .


Molecular Structure Analysis

The molecular formula of Acid Alizarine Red B is C17H9N2Na3O9S2 . Its molecular weight is 518.4 g/mol . The IUPAC name of Acid Alizarine Red B is trisodium;4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate .


Chemical Reactions Analysis

The reaction between phenylboronic acid and the diol-containing, fluorescent dye Alizarin Red S was fully reinvestigated; the reaction proceeded via 3 parallel pathways to form only the cyclic boronate ester in aqueous solution .


Physical And Chemical Properties Analysis

Acid Alizarine Red B is a red crystalline solid . It is insoluble in water and ethanol but soluble in hexane and chloroform . It dissolves in alkalies to give a purple solution .

Scientific Research Applications

Layer-by-Layer Assembly and Electrochemical Study

Alizarin Red S (ARS), an electroactive anthraquinone dye, is used to construct Layer-by-Layer (LbL) films with branched poly(ethylene imine) (BPEI) as the complementary polymer . These electroactive organic dyes incorporated in LbL assemblies are of great interest for a variety of applications .

Adsorption of Dyes Using Metal Organic Framework

An iron-based Fe-BTC MOF, prepared according to a rapid, aqueous-based procedure, was used as an adsorbent for the removal of alizarin red S (ARS) and malachite green (MG) dyes from water . This application is particularly relevant in the context of wastewater remediation .

Staining of Calcium Containing Osteocytes

Alizarin red is a commonly used stain to identify calcium containing osteocytes in differentiated culture of both human and rodent mesenchymal stem cells (MSCs) .

Dye and Pigment Usage

Alizarin, like other anthraquinone compounds, is used in dying and pigment usages as a chromophore . It is also used in restoring artwork, harvesting solar energy, and in analytical chemistry .

Aid for Anti-Tumor Drug

Alizarin is used to aid the anti-tumor drug such as Adriamycin drug as anti-genotoxic compound . Other anthraquinones are common for their medical applications as well as their usages as analytical reagent because of the ability of complexation .

Mordant Dye

Alizarin Red can be used as a mordant dye where the resulting color varies with the nature of metal used for mordanting . For example, we get a red color with aluminum, violet color with iron, and brown violet with chromium .

Making Printing Inks

Alizarin Red is used for making printing inks .

Dyeing Cotton and Wool

Alizarin Red is used to dye cotton and wool .

Mechanism of Action

In the presence of calcium, Alizarin Red S, similar to Acid Alizarine Red B, binds to the calcium to form a Lake pigment that is orange to red in color .

Safety and Hazards

Acid Alizarine Red B may be harmful if absorbed through the skin. It may cause eye irritation. It may be harmful if inhaled. Material may be irritating to mucous membranes and upper respiratory tract. It may be harmful if swallowed .

Future Directions

There is ongoing research to optimize the Alizarin Red S Assay by enhancing mineralization of osteoblasts . This could potentially lead to more sensitive analysis of potentially clinically relevant substances in future bone research .

properties

IUPAC Name

trisodium;4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O9S2.3Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKBGHZMNFTKRE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N2Na3O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052748
Record name C.I.Pigment Red 60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1836-22-2
Record name C.I. Pigment Red 60
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[2-(2-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I.Pigment Red 60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACID ALIZARINE RED B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI36N787FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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